molecular formula C11H9N3O3 B1268356 4-Amino-5-benzoylisoxazole-3-carboxamide CAS No. 76390-64-2

4-Amino-5-benzoylisoxazole-3-carboxamide

Cat. No.: B1268356
CAS No.: 76390-64-2
M. Wt: 231.21 g/mol
InChI Key: PEPVENQAOITVSR-UHFFFAOYSA-N
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Description

4-Amino-5-benzoylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by functional group modifications. One common method is the cycloaddition reaction between nitrile oxides and terminal acetylenes, often catalyzed by copper (I) or ruthenium (II) to form the isoxazole core . The subsequent introduction of the amino and benzoyl groups can be achieved through various substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-benzoylisoxazole-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the benzoyl group to a hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4-Amino-5-benzoylisoxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • 4-Amino-5-benzoylisoxazole-3-carboxamide
  • 4-Amino-5-benzoylisoxazole-3-carboxylic acid
  • 4-Amino-5-benzoylisoxazole-3-carboxylate

Comparison: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-amino-5-benzoyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-7-8(11(13)16)14-17-10(7)9(15)6-4-2-1-3-5-6/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPVENQAOITVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341097
Record name SBB000705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76390-64-2
Record name SBB000705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Amino-5-benzoylisoxazole-3-carboxamide a useful starting material for synthesizing potentially antiproliferative compounds?

A1: this compound is a valuable precursor in organic synthesis due to its structure. It possesses a reactive amino group and a carboxamide group, which allows for various chemical transformations. The research highlights its use in Friedländer condensation reactions with various carbonyl compounds containing a reactive α-methylene group. This reaction leads to the formation of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines [, ], a class of compounds known for their diverse biological activities, including antiproliferative effects.

Q2: What were the key findings regarding the antiproliferative activity of the synthesized isoxazolo[4,5-b]pyridine derivatives?

A2: The research primarily focused on establishing efficient synthetic methods for the isoxazolo[4,5-b]pyridine derivatives using this compound. While the study did include in vitro testing of selected compounds against eight tumor cell lines, only one derivative, 6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridine, displayed noteworthy antiproliferative activity at a concentration of 3.9 μg/ml [, ]. This finding suggests that further exploration of structural modifications within this class of compounds is necessary to enhance their potency and selectivity as potential antiproliferative agents.

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